2-Phenylpyrimidine-5-sulfonyl chloride
Overview
Description
2-Phenylpyrimidine-5-sulfonyl chloride (PPSC) is an organic compound with the chemical formula C10H7ClN2O2S . It is a powder in appearance and is stored at a temperature of 4 °C . It is an important intermediate compound in the pharmaceutical industry, used to synthesize various bioactive molecules such as antibacterial, antifungal, and anticancer agents.
Synthesis Analysis
The synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields has been reported . The method is suitable for the synthesis of both electron-rich and electron-deficient compounds, and it shows high tolerance toward different functional groups .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl group at the 2-position and a sulfonyl chloride group at the 5-position . The molecular weight of the compound is 254.7 g/mol .Physical and Chemical Properties Analysis
This compound is a powder in appearance . Its chemical formula is C10H7ClN2O2S and it has a molecular weight of 254.7 .Scientific Research Applications
Catalytic Processes and Synthesis Applications
Catalytic Meta Sulfonation : A study demonstrated the selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. This process facilitates the formation of a sulfone at the meta position relative to the chelating group, offering atypical regioselectivity for electrophilic aromatic substitution reactions (Saidi et al., 2011).
Synthesis of Alkane- and Arylsulfonyl Chlorides : Another study focused on the oxidation of thiols and disulfides with chlorine dioxide to synthesize sulfonyl chlorides, which are crucial for producing detergents, ion-exchange resins, pharmaceuticals, and dyes (Lezina et al., 2011).
Novel Compound Synthesis with Potential Antibacterial Activity
- Synthesis of 2-(Phenylsulfonyl)amino Pyridine : Research reported the synthesis of 2-(phenylsulfonyl)amino pyridine by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride. The synthesized compound exhibited inhibitory activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi, highlighting its potential as an antimicrobial agent (Ijeomah & Tseeka, 2021).
Material Development
- Synthesis of Fluorinated Polyamides : Research into the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides with pyridine and sulfone moieties revealed polymers that are amorphous and soluble in organic solvents. These polymers showed high thermal stability and transparency, indicating their potential in materials science (Liu et al., 2013).
Safety and Hazards
The safety information signal word for 2-Phenylpyrimidine-5-sulfonyl chloride is "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, instructions in case of accidental exposure, and storage and disposal information .
Properties
IUPAC Name |
2-phenylpyrimidine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFXHJEWBQWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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